1-Naphthaleneacethydrazide
Overview
Description
1-Naphthaleneacethydrazide is an organic compound with the chemical formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . . This compound is characterized by the presence of a naphthalene ring attached to an acethydrazide group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
1-Naphthaleneacethydrazide is typically synthesized through the reaction of naphthoic acid with hydrazine . The general procedure involves dissolving naphthoic acid in ethanol and then slowly adding a hydrazine solution while heating the reaction mixture . This method ensures the formation of this compound with high yield and purity.
Chemical Reactions Analysis
1-Naphthaleneacethydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthaleneacethydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacethydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Naphthaleneacethydrazide can be compared with similar compounds such as:
1-Naphthaleneacetic acid: This compound has a similar naphthalene ring structure but differs in its functional group, which is an acetic acid instead of an acethydrazide.
2-Naphthaleneacethydrazide: This isomer has the hydrazide group attached at a different position on the naphthalene ring, leading to different chemical properties and reactivity.
This compound is unique due to its specific functional group and position on the naphthalene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-naphthalen-1-ylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXVKZDKJAVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291489 | |
Record name | 1-Naphthaleneacethydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34800-90-3 | |
Record name | 34800-90-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthaleneacethydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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